molecular formula C18H12ClN5S2 B603901 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide CAS No. 951955-88-7

4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B603901
CAS No.: 951955-88-7
M. Wt: 397.9g/mol
InChI Key: RJDSMGLMQVGQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an indole ring, a triazole ring, and a thiadiazole ring, which are known for their significant biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a triazole-thiadiazole precursor under specific conditions to form the final compound. The reaction typically requires the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:

Properties

CAS No.

951955-88-7

Molecular Formula

C18H12ClN5S2

Molecular Weight

397.9g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12ClN5S2/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2

InChI Key

RJDSMGLMQVGQFE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

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